molecular formula C5H9N3OS B12584691 3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole CAS No. 646534-22-7

3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole

Cat. No.: B12584691
CAS No.: 646534-22-7
M. Wt: 159.21 g/mol
InChI Key: WDKJZZIMNWPRBT-UHFFFAOYSA-N
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Description

3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-mercapto-5-methyl-1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-5-methyl-1H-1,2,4-triazole: A precursor in the synthesis of 3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole.

    5-Methyl-1H-1,2,4-triazole-3-thiol: Another sulfur-containing triazole derivative with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can be modified to create a variety of derivatives with potentially enhanced properties for specific applications.

Properties

CAS No.

646534-22-7

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

3-(methoxymethylsulfanyl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C5H9N3OS/c1-4-6-5(8-7-4)10-3-9-2/h3H2,1-2H3,(H,6,7,8)

InChI Key

WDKJZZIMNWPRBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SCOC

Origin of Product

United States

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